![molecular formula C41H28N4O2 B292842 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile, also known as BPN-15606, is a novel compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile increases cAMP levels in the brain, which can lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function and neuroinflammation, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. It has also been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile in lab experiments is its specificity for PDE4, which reduces the likelihood of off-target effects. However, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile is a relatively new compound and its long-term effects on the brain are not yet fully understood. Additionally, the synthesis of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile is complex and may be difficult to reproduce in large quantities.
Future Directions
There are several potential future directions for research on 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile. One area of interest is its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to determine the optimal dosage and administration of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile for treating Alzheimer's and Parkinson's disease. Finally, future studies may explore the use of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile in combination with other drugs for improved efficacy.
Synthesis Methods
The synthesis of 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile involves a multi-step process that starts with the condensation of 2-bromo-1,1'-biphenyl with 4-hydroxy-2-oxoethyl benzoate to produce 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)benzoic acid. This intermediate is then reacted with 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-iodonicotinonitrile to form the final product, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile.
Scientific Research Applications
2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been extensively studied for its potential in treating neurodegenerative diseases. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile has been found to increase dopamine levels and improve motor function in animal models of Parkinson's disease.
properties
Molecular Formula |
C41H28N4O2 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
4-(1,3-diphenylpyrazol-4-yl)-2-[2-oxo-2-(4-phenylphenyl)ethoxy]-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C41H28N4O2/c42-26-36-35(37-27-45(34-19-11-4-12-20-34)44-40(37)33-17-9-3-10-18-33)25-38(31-15-7-2-8-16-31)43-41(36)47-28-39(46)32-23-21-30(22-24-32)29-13-5-1-6-14-29/h1-25,27H,28H2 |
InChI Key |
KQBUFPJVSDUODD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CN(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=C(C(=CC(=N3)C4=CC=CC=C4)C5=CN(N=C5C6=CC=CC=C6)C7=CC=CC=C7)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.